molecular formula C15H13NO4 B2510530 phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate CAS No. 167264-90-6

phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate

Cat. No.: B2510530
CAS No.: 167264-90-6
M. Wt: 271.272
InChI Key: DFSHNGFKRJJEMD-UHFFFAOYSA-N
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Description

Phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate is a chemical compound that features a phenyl group attached to a carbamate moiety, which is further linked to a 2,3-dihydro-1,4-benzodioxin-6-yl group

Scientific Research Applications

Mechanism of Action

Target of Action

Similar compounds have been shown to inhibit enzymes such as cholinesterases and lipoxygenase . These enzymes play crucial roles in various biological processes, including neurotransmission and inflammation.

Mode of Action

It’s known that similar compounds can inhibit the activity of certain enzymes . This inhibition could result from the compound binding to the active site of the enzyme, preventing the enzyme from catalyzing its usual reactions.

Biochemical Pathways

Given its potential inhibitory effects on cholinesterases and lipoxygenase , it could impact neurotransmission and inflammatory response pathways.

Pharmacokinetics

Similar sulfonamide-based compounds are known to be absorbed from the gastrointestinal tract, metabolized in the liver, and excreted through bile or feces . These properties can significantly impact the bioavailability of the compound.

Result of Action

Similar compounds have shown inhibitory effects on certain enzymes , which could lead to changes in cellular processes such as neurotransmission and inflammation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with phenyl chloroformate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under basic conditions provided by a base like triethylamine. The reaction proceeds via nucleophilic substitution, where the amine group attacks the carbonyl carbon of the phenyl chloroformate, leading to the formation of the carbamate linkage.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenyl group or the carbamate moiety can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzodioxin ring.

    Reduction: Reduced forms of the carbamate group.

    Substitution: Substituted carbamate derivatives.

Comparison with Similar Compounds

Phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate can be compared with other similar compounds, such as:

    N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide: Similar structure but with a sulfonamide group instead of a carbamate.

    2,3-dihydro-1,4-benzodioxin-6-amine: The parent amine used in the synthesis of the carbamate.

    Phenyl carbamate: Lacks the benzodioxin moiety but shares the carbamate linkage.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO4/c17-15(20-12-4-2-1-3-5-12)16-11-6-7-13-14(10-11)19-9-8-18-13/h1-7,10H,8-9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFSHNGFKRJJEMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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